N-(2-ethoxyphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrrolo[3,4-d]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.
Mechanism of Action
Target of Action
The primary target of N-(2-ethoxyphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide is phosphodiesterase type 5 (PDE5A) . PDE5A is an enzyme that is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum .
Mode of Action
This compound acts as a selective inhibitor of PDE5A . By inhibiting PDE5A, it prevents the degradation of cGMP, thereby enhancing the effect of nitric oxide . This leads to an increase in cGMP levels, which results in smooth muscle relaxation and increased blood flow .
Biochemical Pathways
The compound’s action primarily affects the nitric oxide-cGMP pathway . Nitric oxide is a signaling molecule that triggers the production of cGMP. By inhibiting PDE5A, the compound prevents the breakdown of cGMP, leading to prolonged signal transduction and enhanced physiological response .
Result of Action
The inhibition of PDE5A by this compound leads to an increase in cGMP levels. This results in smooth muscle relaxation and increased blood flow . The compound’s action could potentially be beneficial in conditions such as erectile dysfunction and hypertension .
Biochemical Analysis
Biochemical Properties
It is known that it interacts with various enzymes and proteins
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide typically involves the acylation of a precursor compound. One common method involves the acylation of 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one with chloroacetyl chloride in the presence of anhydrous aluminum chloride . This reaction yields the desired compound through a series of condensation and cyclization steps.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent choice, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-ethoxyphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and antifungal agent.
Biological Research: The compound’s ability to inhibit specific enzymes makes it a candidate for studying enzyme inhibition mechanisms.
Materials Science: Its unique structure allows it to be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one: A precursor in the synthesis of the target compound.
2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives: These compounds share a similar pyrimidine core and exhibit antimicrobial activity.
Uniqueness
N-(2-ethoxyphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide is unique due to its specific substitution pattern and the presence of an ethoxyphenyl group, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for targeted research in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-2-21-14-6-4-3-5-12(14)18-15(20)19-8-11-7-16-10-17-13(11)9-19/h3-7,10H,2,8-9H2,1H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXVUGIFTVPMQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CC3=CN=CN=C3C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.